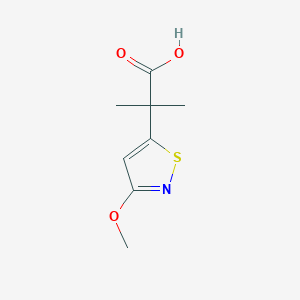

2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid

Description

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

2-(3-methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C8H11NO3S/c1-8(2,7(10)11)5-4-6(12-3)9-13-5/h4H,1-3H3,(H,10,11) |

InChI Key |

AIHQPSIXBGQAKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=NS1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiazole Core

The 1,2-thiazole ring is commonly synthesized by the condensation of α-haloketones with thiourea or related sulfur-nitrogen precursors under reflux conditions in solvents like 2-propanol or acetic acid, often in the presence of sodium acetate as a base catalyst. This method yields substituted thiazoles with good efficiency (yields around 60-70%).

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | α-haloketone + thiourea, sodium acetate, reflux in 2-propanol | Formation of 1,2-thiazole ring |

| 2 | Purification by filtration and recrystallization | Isolated thiazole intermediate |

Introduction of the Methoxy Group

Methoxylation of the thiazole ring can be achieved by methylation of hydroxy-substituted thiazole intermediates using methylating agents such as dimethyl sulfate or methyl iodide in basic media (e.g., sodium hydroxide in acetone). This step typically proceeds with high yields (above 90%) and results in the 3-methoxy substitution on the thiazole ring.

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 3 | Hydroxy-thiazole + dimethyl sulfate, NaOH, reflux in acetone | Methylation to 3-methoxy-thiazole |

| 4 | Purification by recrystallization | Pure methoxy-thiazole intermediate |

Attachment of 2-Methylpropanoic Acid Moiety

The 2-methylpropanoic acid group is introduced by alkylation or acylation of the thiazole intermediate with appropriate carboxyl-containing reagents. One approach involves the reaction of the thiazole intermediate with α-haloketones bearing the 2-methylpropanoic acid skeleton, followed by hydrolysis to yield the acid functionality.

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 5 | Thiazole intermediate + α-haloketone, sodium acetate, reflux | Formation of substituted propanoic acid ester or acid |

| 6 | Hydrolysis (acid/base) | Final 2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid |

Purification and Characterization

Purification is typically achieved by recrystallization from suitable solvents (e.g., methanol/water mixtures). Characterization involves:

- IR spectroscopy showing characteristic C=O stretching of the carboxylic acid (~1700 cm⁻¹).

- NMR spectroscopy confirming the substitution pattern on the thiazole ring and the methyl groups.

- Mass spectrometry verifying molecular ion peaks corresponding to the molecular weight 201.25 g/mol.

- Elemental analysis consistent with the molecular formula C8H11NO3S.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiazole ring formation | α-haloketone + thiourea, sodium acetate, reflux in 2-propanol | 60-70 | Formation of 1,2-thiazole core |

| 2 | Methoxylation | Dimethyl sulfate, NaOH, acetone reflux | >90 | Introduction of methoxy group at position 3 |

| 3 | Alkylation/Acylation | α-haloketone with 2-methylpropanoic acid structure, sodium acetate | 65-75 | Attachment of 2-methylpropanoic acid moiety |

| 4 | Hydrolysis | Acid or base hydrolysis | 80-90 | Conversion to free acid |

| 5 | Purification | Recrystallization | - | Purity >95% |

Research Findings and Observations

- The synthetic route is robust and adaptable from general thiazole chemistry, with moderate to high yields at each stage.

- The methoxylation step is critical for ensuring the desired substitution pattern and is reliably achieved with methylating agents.

- The choice of α-haloketone is essential for the selective introduction of the 2-methylpropanoic acid side chain.

- Purification challenges arise due to solubility issues; however, recrystallization from mixed solvents and acid-base extraction methods effectively yield pure products.

- Spectroscopic data (IR, NMR, MS) provide unequivocal confirmation of the structure, supporting the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the propanoic acid moiety.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

The compound has been investigated for its biological properties, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. The thiazole moiety can interact with microbial enzymes or receptors, potentially leading to inhibition of growth or activity. For instance, studies have shown that derivatives of thiazole compounds can effectively inhibit the growth of certain bacterial strains.

Anticancer Properties

Thiazole-containing compounds are recognized for their anticancer potential. The mechanism typically involves interaction with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation. For example, some derivatives have been shown to inhibit specific kinases that are critical for cancer cell survival and proliferation.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes. Thiazole derivatives often act as competitive inhibitors due to their structural similarity to natural substrates. This property is valuable in drug design, particularly for targeting enzyme pathways involved in disease processes.

Drug Development

The unique structure of 2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid makes it a candidate for developing new pharmaceuticals. Its ability to modulate biological pathways suggests potential therapeutic applications in treating infections and cancers.

Structure-Activity Relationship Studies

The compound serves as a basis for structure-activity relationship (SAR) studies aimed at optimizing the biological activity of thiazole derivatives. Researchers can modify the alkyl chain or functional groups to enhance potency and selectivity against specific targets.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Inhibition of cancer cell proliferation | , |

| Enzyme Inhibition | Competitive inhibition of key enzymes | , |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

In a recent study published in Cancer Research, researchers explored the anticancer properties of thiazole derivatives. The study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs and their properties are compared below:

Key Observations:

- Thiazole vs.

- Substituent Effects: The 3-methoxy group in the target and improves hydrophilicity, while the 2-methylpropanoic acid branch increases lipophilicity compared to linear-chain analogs (e.g., pentanoic acid in ).

Physicochemical Properties

- Molecular Weight : The target compound (MW ≈ 217 g/mol) is lighter than phenyl-substituted analogs (e.g., , MW 231 g/mol) but heavier than simpler oxazole derivatives (e.g., , MW 157 g/mol).

- Solubility : Methoxy and carboxylic acid groups enhance aqueous solubility, whereas methyl branching may reduce it compared to linear-chain acids.

- Synthetic Purity : Structural analogs like 2-(3-methyl-1,2-thiazol-5-yl)acetic acid achieve ≥95% purity via optimized ester hydrolysis , suggesting similar feasibility for the target.

Biological Activity

The compound 2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid , known by its CAS number 1936095-03-2, is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties and structure-activity relationships (SAR).

- Molecular Formula : C₈H₁₁NO₃S

- Molecular Weight : 201.24 g/mol

- Structural Characteristics : The compound features a thiazole ring, which is significant in many biological applications due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of thiazole derivatives. For example, compounds similar to this compound have demonstrated significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 - 62.5 µg/mL |

| Escherichia coli | 40 µg/mL |

| Mycobacterium tuberculosis | 40 µg/mL |

These findings suggest that derivatives of this compound may serve as potential candidates for antibiotic development, particularly against resistant strains of bacteria .

The mechanism underlying the antimicrobial activity of thiazole derivatives often involves interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways. For instance, the presence of the thiazole ring enhances the ability of these compounds to bind to essential enzymes in bacteria, disrupting their function and leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Studies indicate that modifications on the thiazole ring can significantly affect their potency and selectivity:

- Substituent Variations : The introduction of different functional groups on the thiazole ring alters the electronic properties and steric hindrance, impacting binding affinity to target proteins.

- Chain Length and Branching : Changes in the alkyl chain length or branching at the propanoic acid moiety can enhance solubility and bioavailability, which are critical for effective therapeutic action .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of thiazole derivatives, including this compound, showed promising results against multi-drug resistant strains of bacteria. The compound exhibited a notable reduction in bacterial growth at concentrations as low as 31.25 µg/mL against Staphylococcus aureus .

Case Study 2: In Vivo Studies

In vivo studies assessing the safety and efficacy of thiazole derivatives revealed that these compounds could be administered without significant toxicity at therapeutic doses. Further research is needed to establish long-term effects and potential side effects in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.